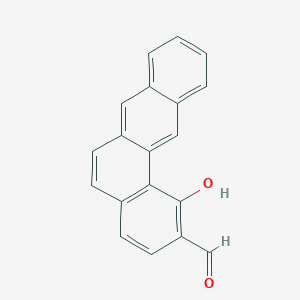
1-Hydroxytetraphene-2-carbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Hydroxytetraphene-2-carbaldehyde is a chemical compound belonging to the class of aromatic aldehydes It is characterized by the presence of a hydroxyl group and an aldehyde group attached to a tetraphene ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-Hydroxytetraphene-2-carbaldehyde typically involves the formylation of tetraphene derivatives. One common method is the Vilsmeier-Haack reaction, which uses a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group into the tetraphene ring. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale formylation processes using automated reactors and optimized reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions: 1-Hydroxytetraphene-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as halides, amines, or thiols under basic or neutral conditions.
Major Products:
Oxidation: 1-Hydroxytetraphene-2-carboxylic acid.
Reduction: 1-Hydroxytetraphene-2-methanol.
Substitution: Various substituted tetraphene derivatives.
科学的研究の応用
1-Hydroxytetraphene-2-carbaldehyde has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and optoelectronic devices.
作用機序
The mechanism of action of 1-Hydroxytetraphene-2-carbaldehyde involves its interaction with specific molecular targets and pathways. The hydroxyl and aldehyde groups can form hydrogen bonds and covalent interactions with biological molecules, influencing their function. The compound’s aromatic structure allows it to participate in π-π stacking interactions, which can affect its binding affinity and specificity.
類似化合物との比較
- 1-Hydroxy-2-naphthaldehyde
- 1-Hydroxy-3-methylanthracene-2-carbaldehyde
- 1-Hydroxy-4-phenylphenanthrene-2-carbaldehyde
Comparison: 1-Hydroxytetraphene-2-carbaldehyde is unique due to its tetraphene core, which provides distinct electronic and steric properties compared to other similar compounds. This uniqueness makes it a valuable compound for specific applications in materials science and medicinal chemistry.
特性
CAS番号 |
918797-15-6 |
|---|---|
分子式 |
C19H12O2 |
分子量 |
272.3 g/mol |
IUPAC名 |
1-hydroxybenzo[a]anthracene-2-carbaldehyde |
InChI |
InChI=1S/C19H12O2/c20-11-16-8-6-12-5-7-15-9-13-3-1-2-4-14(13)10-17(15)18(12)19(16)21/h1-11,21H |
InChIキー |
CTPHXLBSMHCGFE-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=C(C=C4)C=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(4-Aminophenyl)ethyl]-N-methyloxan-4-amine](/img/structure/B14182774.png)
![(6-Chloro-1H-indol-3-yl)[4-(3-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B14182777.png)
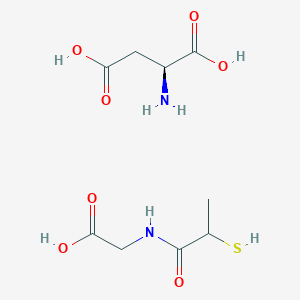
![6-(4-Chlorophenyl)-5-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B14182781.png)
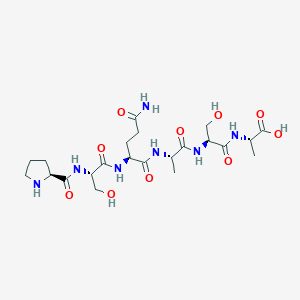

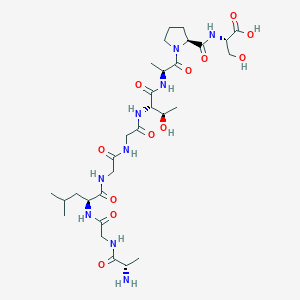
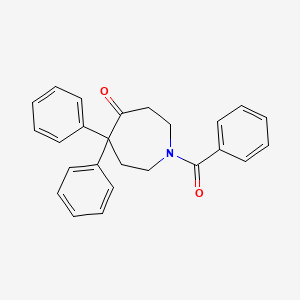
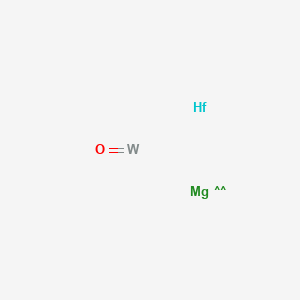

![5,7-Diphenyl-1-oxa-6-azaspiro[2.5]octane](/img/structure/B14182816.png)
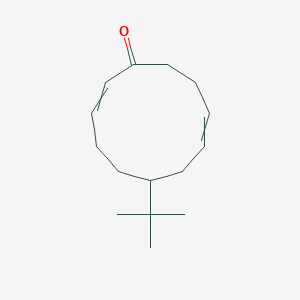
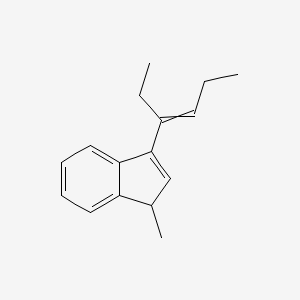
![1-[4-[3-(4-Pyren-1-ylphenyl)phenyl]phenyl]pyrene](/img/structure/B14182851.png)
